4-[2-(Naphthalen-2-yloxy)ethyl]piperidine CAS 1185125-50-1
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine CAS 1185125-50-1
An In-Depth Technical Guide to 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine (CAS 1185125-50-1): A Privileged Scaffold for CNS Drug Discovery
Introduction: Unveiling a Promising Chemical Architecture
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophoric fragments is a cornerstone of rational drug design. The molecule 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine represents a compelling fusion of two such privileged scaffolds: the lipophilic, aromatic naphthalen-2-yloxy moiety and the versatile, nitrogen-containing piperidine ring. While direct literature on this specific compound is sparse, its structural components are prevalent in a multitude of biologically active agents, particularly those targeting the central nervous system (CNS).[1][2] The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as increased basicity and modulated lipophilicity, which are critical for oral bioavailability and blood-brain barrier penetration.[3][4][5] The naphthalene group, a larger aromatic system, is known to engage in hydrophobic and π-stacking interactions within receptor binding pockets, often enhancing ligand affinity.[6][7]
This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine. By dissecting its constituent parts and drawing on established chemical principles and data from analogous structures, we will explore its predicted physicochemical properties, propose a robust synthetic pathway, and delineate its potential pharmacological profile and therapeutic applications.
Structural Analysis and Predicted Physicochemical Properties
The molecular architecture of 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine consists of a piperidine ring N-alkylated with a 2-(naphthalen-2-yloxy)ethyl group. The piperidine nitrogen provides a basic center, which will be protonated at physiological pH, allowing for potential ionic interactions with acidic residues in biological targets.[1] The ethyl linker offers conformational flexibility, enabling the naphthalene and piperidine moieties to adopt optimal orientations for receptor binding. The large, hydrophobic naphthalene tail is expected to be a key determinant of the molecule's lipophilicity and binding affinity.[8]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 255.36 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Predicted logP | 3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability and potential for CNS penetration.[2] |
| Predicted pKa | 9.5 - 10.5 | Reflects the basicity of the piperidine nitrogen; influences solubility and receptor interaction.[1] |
| Hydrogen Bond Donors | 1 (protonated amine) | Participates in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (oxygen and nitrogen) | Can form hydrogen bonds with receptor residues. |
Proposed Synthetic Workflow
The synthesis of 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine can be efficiently achieved through a two-step sequence involving a Williamson ether synthesis followed by a nucleophilic substitution (N-alkylation). This approach is logical, high-yielding, and utilizes readily available starting materials.
Step 1: Synthesis of the Key Intermediate, 2-(2-Naphthyloxy)ethyl Halide
The initial step involves the creation of the aryloxyethyl fragment. This is accomplished by reacting 2-naphthol with a suitable 1,2-dihaloethane, such as 1-bromo-2-chloroethane or 1,2-dibromoethane, under basic conditions. The use of a base like potassium carbonate is crucial for the deprotonation of the phenolic hydroxyl group of 2-naphthol, forming the more nucleophilic naphthoxide anion.[8]
Detailed Protocol for Step 1:
-
To a solution of 2-naphthol (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the naphthoxide.
-
Add 1-bromo-2-chloroethane (3.0 eq.) to the reaction mixture. Using an excess of the dihaloalkane favors the formation of the desired monosubstituted product over the bis-naphthyloxy ether.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-bromoethoxy)naphthalene.
Step 2: N-Alkylation of Piperidine
The final step is a standard N-alkylation reaction where the secondary amine of piperidine acts as a nucleophile, displacing the bromide from the intermediate synthesized in Step 1.[9][10]
Detailed Protocol for Step 2:
-
Dissolve 1-(2-bromoethoxy)naphthalene (1.0 eq.) and piperidine (1.2 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base like potassium carbonate or N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to scavenge the HBr generated during the reaction.[10]
-
Stir the reaction mixture at room temperature or with gentle heating (50-70°C) until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Perform an aqueous work-up by partitioning the reaction mixture between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate it in vacuo.
-
Purify the resulting crude product, 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine, by column chromatography to obtain the final compound.
Predicted Pharmacological Profile and Therapeutic Potential
The structural amalgamation of a naphthalen-2-yloxy group and a piperidine ring suggests a high probability of interaction with various biological targets, particularly within the CNS.
-
CNS Receptor Modulation: Piperidine derivatives are well-represented in drugs targeting CNS disorders.[2] They are known to interact with a variety of neurotransmitter receptors, including opioid, dopamine, and serotonin receptors.[11][12] The 4-substitution pattern can influence selectivity and potency at these targets. For example, 4-substituted piperidines are core structures in many potent opioid analgesics.[11][13]
-
Histamine H₃ Receptor Antagonism: Naphthyloxy derivatives have been identified as potent histamine H₃ receptor ligands.[14] Given that H₃ receptor antagonists are being investigated for cognitive disorders like Alzheimer's disease and ADHD, this represents a plausible therapeutic avenue for the target compound.
-
Enzyme Inhibition: The naphthalene scaffold is present in inhibitors of various enzymes.[6] Depending on the overall conformation and electronic properties, 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine could potentially inhibit enzymes such as acetylcholinesterase, which is a target in Alzheimer's disease therapy.
The combination of the lipophilic naphthalene moiety, which can penetrate the blood-brain barrier, and the piperidine ring, a known scaffold for CNS receptor ligands, makes this compound a prime candidate for investigation in neurodegenerative diseases, psychiatric disorders, and pain management.
Experimental Protocol for Biological Evaluation: Radioligand Binding Assay
To begin characterizing the pharmacological profile of 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine, a radioligand binding assay is a fundamental first step to determine its affinity for a specific target receptor. The following is a generalized protocol.
Objective: To determine the binding affinity (Ki) of the test compound for a chosen G-protein coupled receptor (e.g., human serotonin receptor 5-HT₂ₐ) expressed in a cell membrane preparation.
Materials:
-
Test Compound: 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine, dissolved in DMSO to make a stock solution.
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]Ketanserin (a known 5-HT₂ₐ antagonist).
-
Non-specific Ligand: Mianserin or another appropriate unlabeled antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Plate Preparation: Prepare a dilution series of the test compound in the assay buffer. In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific ligand (for non-specific binding).
-
Incubation: Add the radioligand ([³H]Ketanserin) to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., a one-site competition model) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine is a structurally intriguing molecule that holds considerable promise as a scaffold for the development of novel therapeutic agents. Although specific data on this compound are not yet widely available, a thorough analysis of its chemical architecture, based on the well-documented roles of its naphthalen-2-yloxy and piperidine components, strongly suggests its potential as a CNS-active agent. The proposed synthetic route is robust and scalable, allowing for the efficient production of this compound for further investigation. Its predicted physicochemical properties are favorable for CNS drug development. Future research should focus on its synthesis and subsequent screening against a panel of CNS receptors and enzymes to elucidate its specific biological targets and therapeutic potential.
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